6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

Catalog No.
S796646
CAS No.
63675-74-1
M.F
C16H14O2S
M. Wt
270.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

CAS Number

63675-74-1

Product Name

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

IUPAC Name

6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

InChI

InChI=1S/C16H14O2S/c1-17-13-6-3-11(4-7-13)15-9-12-5-8-14(18-2)10-16(12)19-15/h3-10H,1-2H3

InChI Key

HRWAGCVMOGWQJF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OC

Synonyms

2-(4-Methoxyphenyl)-6-methoxybenzo[b]thiophene;

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OC

Synthesis and Characterization:

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene has been synthesized and characterized by various research groups. The most common method involves the Suzuki-Miyaura coupling reaction between 2-bromo-6-methoxybenzo[b]thiophene and 4-methoxyphenylboronic acid. PubChem: )

Potential Applications:

Research suggests that 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene may have potential applications in various scientific fields, including:

  • Organic electronics: Due to its conjugated structure and potential hole-transporting properties, the compound has been investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). [, ]

Organic Light-Emitting Diodes (OLEDs)

Research suggests the compound may function as a blue emitter material in OLEDs due to its photoluminescence properties. []

Organic Field-Effect Transistors (OFETs)

Studies have explored the use of the compound as a hole-transporting material in OFETs due to its potential for efficient charge transport. []

  • Biomedical applications: Some studies have investigated the potential use of the compound in the development of new drugs due to its structural similarity to known bioactive molecules. However, further research is needed to determine its specific biological activity and potential therapeutic applications. []

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is an organic compound with the molecular formula C16_{16}H14_{14}O2_2S and a molecular weight of 270.35 g/mol. It features a benzo[b]thiophene core substituted with methoxy groups, which enhances its chemical properties, including solubility and reactivity. The compound is classified as a mesomorphic acid catalyst and is primarily utilized in organic synthesis and pharmaceutical applications .

, including:

  • Bromination: The compound can undergo bromination using N-bromosuccinimide in tetrahydrofuran, yielding 3-bromo-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. This reaction typically occurs at low temperatures, enhancing selectivity .
  • Acid-Catalyzed Reactions: It can act as an acid catalyst in polyphosphoric acid-mediated reactions, which are essential in synthesizing various organic compounds .
  • Hydrolysis: The compound can also be hydrolyzed under acidic conditions to yield hydroxylated derivatives, which may exhibit different biological activities .

Research indicates that 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene possesses notable biological activities, including:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, although detailed mechanisms remain to be elucidated.
  • Antioxidant Activity: The presence of methoxy groups may contribute to its antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in biological systems .

The synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene can be achieved through several methods:

  • Polyphosphoric Acid Method: A common synthesis involves heating a mixture of a precursor compound (such as 4-methoxyacetophenone derivative) with polyphosphoric acid at elevated temperatures (65-90°C) for several hours .
  • Bromination followed by Coupling: Starting from simpler aromatic compounds, bromination can introduce necessary substituents followed by coupling reactions to form the final product .
  • Direct Methoxylation: This method involves the direct introduction of methoxy groups into the thiophene structure through methylation reactions using methylating agents like dimethyl sulfate or methyl iodide under basic conditions .

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene has several applications:

  • Pharmaceuticals: Its unique structure makes it a candidate for developing new drugs, particularly in oncology due to its potential anticancer properties.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules and materials.
  • Catalysis: As a mesomorphic acid catalyst, it is utilized in various

Several compounds share structural similarities with 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. Here are some notable examples:

Compound NameStructureUnique Features
4-MethoxyacetophenoneStructurePrecursor for synthesizing benzo[b]thiophenes
3-Bromo-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiopheneStructureHalogenated derivative with potential enhanced reactivity
2-(4-Hydroxyphenyl)-benzo[b]thiopheneStructureHydroxylated variant with different biological properties

The uniqueness of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene lies in its specific substitution pattern, which may impart distinct chemical reactivity and biological activity compared to these similar compounds. Its dual methoxy substitution enhances solubility and reactivity, making it particularly valuable in synthetic chemistry and potential therapeutic applications .

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (CAS 63675-74-1) is a sulfur-containing heterocyclic compound with a fused benzene-thiophene core. First synthesized in the early 1980s, it emerged as a key intermediate in medicinal chemistry, particularly for developing selective estrogen receptor modulators (SERMs) and anticancer agents. Early work focused on its role in forming acylated derivatives, such as 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene, which demonstrated biological activity.

The compound gained prominence as a precursor in the synthesis of raloxifene, a SERM used in osteoporosis treatment. Its development paralleled advancements in benzo[b]thiophene chemistry, which expanded from traditional Friedel-Crafts acylation to modern electrochemical and radical-mediated cyclization methods. Recent studies explore its antimicrobial and cholinesterase-inhibiting properties, broadening its therapeutic potential.

Significance in Heterocyclic Chemistry

The benzo[b]thiophene scaffold combines aromatic stability with sulfur-mediated electronic effects, enabling diverse reactivity. In 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, the methoxy groups at positions 6 and 4 modulate electron density, enhancing regioselectivity in electrophilic substitutions and cross-coupling reactions. This structural feature allows tailored functionalization for pharmaceutical applications.

Key contributions include:

  • Scaffold versatility: The thiophene ring facilitates S-migration reactions, enabling cyclization to form fused systems.
  • Electronic tuning: Methoxy groups activate the aromatic system for nucleophilic attacks, critical in forming acylated or aminated derivatives.
  • Pharmacophore design: The benzo[b]thiophene core mimics natural ligands, enabling interactions with biological targets like estrogen receptors.

Position within Benzo[b]thiophene Research Landscape

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene occupies a central role in benzo[b]thiophene chemistry due to its synthetic accessibility and functionalizability. It bridges foundational studies on simpler benzo[b]thiophenes (e.g., unsubstituted derivatives) and complex bioactive molecules like raloxifene.

Derivative TypeKey FeaturesApplications
Unsubstituted benzo[b]thiopheneMinimal substituents; high reactivityBuilding blocks for further functionalization
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiopheneDual methoxy groups; regioselective activationSERMs, anticancer agents, cholinesterase inhibitors
Acylated derivatives3-Benzoyl substituents; increased polarityAntimicrobial, anti-inflammatory agents

Classical Synthetic Routes

Polyphosphoric Acid-Mediated Cyclization

Early synthetic strategies for benzo[b]thiophene derivatives relied on acid-catalyzed cyclization. Polyphosphoric acid (PPA) served as a cost-effective catalyst for intramolecular cyclization of precursor thioketones or thioethers. For example, precursors containing methoxy-substituted aryl groups underwent cyclodehydration under PPA-mediated conditions to yield the benzo[b]thiophene core [2]. While effective, these methods often required elevated temperatures (120–150°C) and produced moderate yields due to competing side reactions, such as over-oxidation or polymerization [2].

Aluminum Chloride-Catalyzed Approaches

Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl₃) enabled the introduction of methoxy-substituted aryl groups at specific positions. A notable example involves the reaction of 3-methoxy benzenethiol with α-bromomethoxy acetophenone in the presence of AlCl₃ at low temperatures (-20°C) [3]. This method achieved regioselective formation of the benzo[b]thiophene skeleton, with subsequent demethylation steps yielding the final product [3]. However, AlCl₃’s hygroscopic nature and the need for strict temperature control limited its scalability [3].

Thionyl Chloride-Based Methodologies

Thionyl chloride (SOCl₂) facilitated sulfur-mediated ring closures, particularly in carbamate derivatives. For instance, methyl 2-(3,4-dimethoxyphenyl)ethylcarbamate reacted with SOCl₂ to form benzo[b]thiophene via simultaneous cyclization and chlorination [4]. This single-step approach provided a 65–72% yield but required careful handling of corrosive reagents and generated stoichiometric amounts of HCl [4].

Modern Synthetic Innovations

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation revolutionized reaction kinetics, reducing synthesis times from hours to minutes. A solvent-free protocol using dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt enabled electrophilic cyclization of alkynyl thioanisoles under microwave conditions [2]. For example, 2-alkynylthioanisole derivatives cyclized within 1 hour at 80°C, achieving yields up to 100% (Table 1) [2]. This method minimized side products and enhanced reproducibility [2].

Table 1. Yield Optimization in Microwave-Assisted Cyclization [2]

EntrySubstituent (R)Yield (%)
1p-MeO99
2m-Cl93
3p-CN92
4tert-Butyl100

Green Chemistry Approaches

Recent efforts prioritized sustainability through solvent reduction and catalytic recycling. Dichloromethane (DCM)-free protocols using ethanol/water mixtures achieved 85–90% yields while reducing environmental impact [2]. Additionally, recoverable catalysts like silica-supported BF₃ minimized waste generation in demethylation steps [3].

Regioselective Synthesis Strategies

Electronic and steric effects were mitigated using tailored electrophiles. For instance, dimethyl(thiodimethyl)sulfonium tetrafluoroborate enabled regioselective cyclization regardless of substituent electronic properties [2]. Bulky groups like triisopropylsilyl (TIPS) were incorporated without yield loss, demonstrating broad functional group tolerance (Table 1, Entry 18) [2].

Scalability and Process Optimization

Industrial-Scale Production Considerations

Large-scale synthesis required modifications to classical protocols. A patented process employed 1,2-dichloroethane as the solvent and phosgene for acylation, enabling batch sizes up to 10 kg [3]. Continuous flow systems further enhanced throughput by maintaining precise temperature control during exothermic cyclization steps [2].

Yield Enhancement Techniques

Catalyst loading optimization and stepwise reagent addition improved yields. For example, reducing AlCl₃ from 8.68 g to 2.66 g in staged additions prevented side reactions and increased purity [3]. Similarly, extending reaction times to 48 hours for ortho-CN-substituted precursors boosted yields from 80% to 100% [2].

Purification Challenges and Solutions

Chromatographic purification proved impractical at scale due to high costs. Instead, acid-base extraction using dilute HCl and dichloromethane efficiently removed aluminum salts and unreacted precursors [3]. Recrystallization from ethanol/water mixtures provided pharmaceutical-grade purity (>99.5%) [3].

Core Benzo[b]thiophene Scaffold Importance

The benzo[b]thiophene core represents a privileged scaffold in medicinal chemistry and materials science, exhibiting exceptional biological activities that position it as a cornerstone structure for drug discovery [1] [2]. This bicyclic heteroaromatic system combines the electronic properties of both benzene and thiophene rings, creating a unique molecular framework that provides enhanced stability through extended π-conjugation [3] [4]. The fusion of the benzene ring to the thiophene moiety results in a planar, rigid structure that maximizes orbital overlap and facilitates electron delocalization across the entire aromatic system [1] [3].

The significance of the benzo[b]thiophene scaffold extends beyond its structural properties to encompass its role as a versatile platform for chemical modification. The presence of multiple reactive sites allows for strategic substitution patterns that can fine-tune the electronic and pharmacological properties of derivatives [2] [5]. Theoretical investigations using density functional theory have demonstrated that the benzo[b]thiophene core provides an optimal balance between aromatic stability and reactivity, making it an ideal foundation for the development of compounds with diverse biological activities [4] [3].

Electronic structure characterization through synchrotron spectroscopy combined with density functional theory calculations has revealed the presence of low-lying delocalized virtual π orbitals within the benzo[b]thiophene framework [3]. These orbitals play a crucial role in determining the compound's electronic properties and its ability to participate in various chemical interactions. The stabilizing effect of the fused ring system is particularly pronounced, with the introduction of the benzene ring to thiophene resulting in enhanced aromaticity compared to the parent thiophene molecule [3].

Significance of Methoxy Substituent Positioning

The strategic positioning of methoxy groups within the 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene structure exerts profound effects on the compound's molecular properties and electronic characteristics. The methoxy substituent at the 6-position of the benzo[b]thiophene core significantly influences the electronic distribution throughout the molecule through both inductive and resonance effects [6] [7] [8]. This positioning allows for optimal electron donation into the aromatic system, enhancing the electron density at specific ring positions and modulating the compound's overall reactivity profile [9] [10].

Research investigating the effects of methoxy substituent positioning has demonstrated that the location of these electron-donating groups dramatically affects molecular geometry and electronic properties [6] [7] [8]. The methoxy group exhibits both positive inductive effects and positive mesomeric effects, contributing electron density to the aromatic ring system through resonance stabilization [9]. This electronic contribution is particularly significant at the 6-position, where the methoxy group can effectively participate in conjugation with the extended π-system of the benzo[b]thiophene core [8].

Computational studies have revealed that the number and position of methoxy substituents have major effects on the geometrical parameters of ground state molecules [6]. The positioning of methoxy groups influences the planarity of the molecular structure, with certain positions providing optimal geometries that maximize conjugation while minimizing steric hindrance [6]. The methoxy substituent's orientation and its ability to maintain coplanarity with the aromatic ring system are critical factors in determining the overall electronic properties of the compound .

The significance of methoxy positioning extends to its impact on molecular recognition and binding interactions. Studies have shown that the specific placement of methoxy groups can modulate the compound's ability to interact with biological targets, influencing both binding affinity and selectivity [7] [12]. The electron-donating properties of the methoxy group at the 6-position enhance the nucleophilicity of the aromatic system, making it more reactive toward electrophilic species and potentially improving its biological activity [10].

Influence of 4-Methoxyphenyl Group on Molecular Properties

The 4-methoxyphenyl group attached at the 2-position of the benzo[b]thiophene core represents a critical structural element that significantly influences the compound's molecular properties and electronic characteristics. This substituted phenyl ring contributes additional aromatic character to the molecule while introducing electron-donating properties through the para-positioned methoxy group [9] [10]. The electronic structure of the 4-methoxyphenyl moiety demonstrates significant resonance stabilization through the interaction between the electron-donating methoxy group and the aromatic π-system .

The methoxy group on the phenyl ring exhibits characteristic electronic effects that influence the overall molecular properties. Research has demonstrated that methoxy substituents increase the rate of electrophilic substitution reactions by approximately ten thousand fold compared to unsubstituted aromatic systems [10] [13]. This dramatic enhancement in reactivity stems from the methoxy group's ability to donate electron density through resonance, particularly to the ortho and para positions of the aromatic ring [9] [10]. The resonance effects manifest through delocalization of the methoxy oxygen lone pairs into the aromatic π-system, creating regions of enhanced electron density that facilitate various chemical interactions .

The influence of the 4-methoxyphenyl group extends to the compound's conformational properties and molecular geometry. Crystallographic studies of related compounds have shown that the pendant aromatic rings can adopt various orientations relative to the central benzo[b]thiophene core, with the specific conformation influencing the overall electronic properties [14] [15]. The dihedral angles between the 4-methoxyphenyl ring and the benzo[b]thiophene system typically range from 67 to 70 degrees, representing a balance between steric considerations and electronic optimization [15].

Computational analysis using density functional theory has revealed that the 4-methoxyphenyl group significantly affects the frontier molecular orbital characteristics of the compound . The highest occupied molecular orbital demonstrates substantial delocalization across both the benzo[b]thiophene core and the methoxyphenyl substituent, indicating strong electronic communication between these structural elements . This orbital interaction contributes to the compound's unique electronic properties and influences its potential applications in materials science and pharmaceutical development [16].

Computational and Theoretical Investigations

Density Functional Theory Studies

Density functional theory has emerged as the primary computational method for investigating the electronic structure and properties of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and related compounds. Comprehensive DFT studies employing the B3LYP functional with various basis sets, including 6-311G(d,p) and 6-311++G(d,p), have provided accurate predictions of molecular geometries, electronic properties, and spectroscopic characteristics [4] [3] [17]. These calculations have demonstrated excellent agreement with experimental observations, validating the reliability of DFT methods for studying benzothiophene derivatives [18] [19].

The application of DFT to benzothiophene systems has revealed critical insights into the electronic structure and bonding characteristics of these compounds. Studies using the M06 functional have shown that the energy gaps between frontier molecular orbitals typically range from 2.340 to 2.602 electron volts for similar derivatives, reflecting the compounds' chemical reactivity and electronic stability [20]. The calculated geometrical parameters, including bond lengths and angles, demonstrate close correspondence with experimental crystallographic data, confirming the accuracy of DFT predictions for these systems [3] [21].

DFT calculations have been instrumental in understanding the effects of substitution patterns on the electronic properties of benzothiophene derivatives. Research investigating the influence of methoxy substituents has shown that these electron-donating groups significantly affect the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [17] [19]. The electron-donating nature of methoxy groups results in increased highest occupied molecular orbital energies and reduced energy gaps, indicating enhanced reactivity and modified electronic properties compared to unsubstituted systems [22].

The computational efficiency and accuracy of DFT methods have made them indispensable tools for predicting the properties of novel benzothiophene derivatives. Studies have demonstrated that DFT calculations can reliably predict optical properties, including ultraviolet-visible absorption spectra and electronic transitions, providing valuable insights for the design of compounds with specific electronic characteristics [3] [20]. The ability to calculate molecular properties such as dipole moments, polarizability, and hyperpolarizability has proven particularly valuable for understanding the potential applications of these compounds in materials science and nonlinear optics [20].

Ab Initio Calculations and Molecular Modeling

Ab initio calculations represent the highest level of theoretical accuracy for studying the electronic structure and properties of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. These methods, including coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) and Møller-Plesset perturbation theory (MP2), provide benchmark-quality results for electronic properties and molecular interactions [4] [14]. The use of ab initio methods has been particularly valuable for validating the accuracy of density functional theory calculations and for investigating subtle electronic effects that may be missed by less sophisticated methods [4] [23].

Comprehensive ab initio studies of benzothiophene derivatives have provided detailed insights into the nature of intermolecular interactions and binding energies. Research investigating thiophene and benzothiophene dimers using CCSD(T) calculations has revealed the importance of dispersion forces in determining molecular aggregation patterns [4]. These studies have shown that the binding energies of π-stacked benzothiophene dimers are significantly higher than those of T-shaped configurations, with values reaching 5.8 kilocalories per mole for the most stable arrangements [4].

The application of ab initio methods to benzothiophene systems has been crucial for understanding the electronic structure and reactivity of these compounds. High-level calculations have provided accurate predictions of ionization potentials, electron affinities, and excitation energies, enabling the development of reliable computational protocols for studying related systems [3] [14]. The ability to calculate accurate electronic properties has proven essential for understanding the photophysical and photochemical behavior of benzothiophene derivatives [24].

Molecular modeling studies incorporating ab initio calculations have been instrumental in developing accurate force fields for benzothiophene systems. Research has shown that the incorporation of ab initio-derived torsional potentials significantly improves the accuracy of molecular dynamics simulations, particularly for describing the conformational behavior of substituted benzothiophenes [25] [23]. These validated force fields have enabled the investigation of larger systems and longer time scales, providing insights into the behavior of benzothiophene derivatives in condensed phases [25].

HOMO-LUMO Gap Calculations and Implications

The calculation of highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps represents a fundamental aspect of computational investigations into 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. These calculations provide critical information about the electronic properties, chemical reactivity, and potential applications of the compound [26] [22]. Recent benchmarking studies have established that the ωB97XD functional provides the most accurate predictions of HOMO-LUMO energy gaps for thiophene-based systems, with statistical error analysis confirming superior performance compared to other density functional theory methods [26].

Comprehensive HOMO-LUMO gap calculations for benzothiophene derivatives have revealed typical energy differences ranging from 2.3 to 4.0 electron volts, depending on the specific substitution pattern and computational method employed [20] [26] [22]. These energy gaps are directly related to the compounds' chemical reactivity, with smaller gaps indicating higher reactivity and greater susceptibility to electronic excitation [27]. The influence of methoxy substituents on these energy gaps is particularly significant, with electron-donating groups typically reducing the gap by raising the HOMO energy levels [22].

The implications of HOMO-LUMO gap calculations extend beyond fundamental electronic properties to encompass practical applications in materials science and drug discovery. Compounds with specific energy gap values are particularly attractive for applications in organic electronics, where the ability to tune electronic properties through molecular design is crucial [20] [28]. The calculated energy gaps provide valuable guidance for the development of compounds with desired optical and electronic characteristics, enabling the rational design of materials with specific properties [20].

Theoretical investigations have demonstrated that the HOMO-LUMO gap serves as a reliable indicator of molecular stability and reactivity. Studies have shown that compounds with larger energy gaps exhibit greater chemical stability and lower reactivity, while those with smaller gaps demonstrate enhanced reactivity and potential for chemical modification [27] [22]. The ability to predict and manipulate these energy gaps through computational methods has proven invaluable for the design of compounds with specific electronic and pharmacological properties [29] [30].

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 10 of 11 companies with hazard statement code(s):;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (30%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (30%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (30%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (30%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (20%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

63675-74-1

Wikipedia

6-Methoxy-2-(4-methoxyphenyl)benzobithiophene

Dates

Last modified: 08-15-2023

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